[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol
Description
[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol (CAS: 129100-11-4) is a bicyclic ether derivative with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.19 g/mol. Its structure features a spirocyclic system where a methanol group is attached to the (2S)-configured carbon of a 1-oxaspiro[2.5]octane core . This compound’s unique stereochemistry and oxygen-containing spirocyclic framework make it a valuable intermediate in organic synthesis, particularly for developing chiral ligands or pharmaceutical precursors. However, specific applications remain less documented compared to structurally related compounds.
Properties
CAS No. |
129100-11-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
[(2S)-1-oxaspiro[2.5]octan-2-yl]methanol |
InChI |
InChI=1S/C8H14O2/c9-6-7-8(10-7)4-2-1-3-5-8/h7,9H,1-6H2/t7-/m0/s1 |
InChI Key |
JUNOMBRVJHPWRG-ZETCQYMHSA-N |
SMILES |
C1CCC2(CC1)C(O2)CO |
Isomeric SMILES |
C1CCC2(CC1)[C@@H](O2)CO |
Canonical SMILES |
C1CCC2(CC1)C(O2)CO |
Synonyms |
1-Oxaspiro[2.5]octane-2-methanol, (2S)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
- Pharmaceutical Potential: While the diazabicyclo derivative is entrenched in drug development, this compound’s pharmacological relevance remains underexplored. Its chirality could be leveraged for designing novel chiral catalysts or antibiotics.
- Synthetic Challenges : The synthesis of spirocyclic ethers often requires advanced stereochemical control, which may hinder large-scale production compared to simpler bicyclic analogs .
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